2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound belongs to the isoindole-1,3-dione carboxamide family, characterized by a bicyclic isoindole-dione core substituted with a 2-methoxyethyl group at position 2 and a pyridin-3-yl carboxamide at position 4. The isoindole-dione scaffold is widely utilized in medicinal chemistry due to its planar aromatic structure, which facilitates π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(2-methoxyethyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-24-8-7-20-16(22)13-5-4-11(9-14(13)17(20)23)15(21)19-12-3-2-6-18-10-12/h2-6,9-10H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNJSWCDZREVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, where a suitable alkylating agent reacts with the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The compound’s isoindole-dione core is shared with derivatives like 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-3-carboxamide (CAS 1171977-93-7), which features a methyl group at position 2 and a pyrazole carboxamide at position 5 . Key differences include:
- 2-Methoxyethyl vs.
- Pyridin-3-yl vs. Pyrazole Carboxamide : The pyridine ring (pyridin-3-yl) may offer stronger hydrogen-bonding capacity and π-stacking interactions compared to pyrazole, influencing target selectivity .
Physicochemical Properties
A comparative analysis of molecular properties is summarized below:
Activity Profiling
- Isoindole-dione Derivatives : These compounds often exhibit kinase inhibitory activity due to their ability to occupy ATP-binding pockets. The pyridin-3-yl group in the target compound may enhance binding affinity compared to pyrazole or indole derivatives .
ADME Considerations
- Solubility : The 2-methoxyethyl group likely improves aqueous solubility compared to methyl or aromatic substituents.
- Metabolic Stability : The pyridine ring may resist oxidative metabolism better than pyrrole or indole systems, extending half-life .
Biological Activity
The compound 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide, also known by its chemical structure and properties, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H18N2O3, with a molecular weight of approximately 258.31 g/mol. Its structure features a dioxoisoindole core, which is significant in conferring various biological properties.
Research indicates that compounds with a similar isoindole structure can exhibit diverse biological activities, including:
- Inhibition of Enzymes : Compounds derived from isoindoles have been shown to inhibit enzymes such as heparanase and beta-glucuronidase, which are involved in tumor progression and metastasis .
- Anti-Angiogenic Effects : Similar derivatives exhibit anti-angiogenic properties, suggesting potential applications in cancer therapy by inhibiting the formation of new blood vessels .
Antioxidant Activity
A recent study evaluated the antioxidant capacity of various isoindole derivatives using the DPPH assay. The results demonstrated that compounds similar to this compound displayed significant antioxidant activity. The most potent derivative showed an IC50 value indicating effective free radical scavenging ability .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and permeability across biological membranes. Predictions indicate good intestinal absorption and potential central nervous system (CNS) penetration . Toxicity assessments are crucial for evaluating its safety profile; preliminary data suggest low toxicity levels in vitro.
Case Studies
- Heparanase Inhibition :
- Antioxidant Properties :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 258.31 g/mol |
| IC50 Heparanase Inhibition | 200 - 500 nM |
| Antioxidant Activity | Significant (DPPH assay) |
| CNS Penetration | Predicted good |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves coupling a carboxylic acid derivative (e.g., isoindole-5-carboxylic acid) with an amine (pyridin-3-yl) using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU. Solvent choice (e.g., THF or DMF), temperature (60–80°C), and reaction time (12–24 hrs) are critical for yield optimization. Purification often requires column chromatography or recrystallization from DMF/acetic acid mixtures .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodology : Use 1H/13C NMR to confirm the presence of the methoxyethyl group and pyridinyl moiety. LC-MS (ESI+) is recommended for assessing purity (>95%) and detecting byproducts. FT-IR can validate carbonyl (1,3-dioxo) and amide functional groups. For crystallinity analysis, XRD is advised if crystalline forms are obtained .
Q. What are the key functional groups influencing the compound’s reactivity?
- Methodology : The isoindole-1,3-dione core is electron-deficient, making it susceptible to nucleophilic attack. The pyridinyl group may participate in hydrogen bonding or π-π stacking. Methoxyethyl substituents can modulate solubility and steric hindrance. Reactivity studies (e.g., hydrolysis under acidic/basic conditions) should prioritize these moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for isoindole derivatives like this compound?
- Methodology :
- Compare structural analogs (e.g., dimethyl 1,3-dioxo isoquinoline) to identify SAR trends.
- Validate assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., IC50 determination with triplicate runs).
- Use molecular docking to predict binding modes to targets like kinases or receptors, cross-referencing with experimental IC50 values .
Q. What strategies are recommended for improving the compound’s bioavailability in preclinical studies?
- Methodology :
- Modify substituents: Replace the methoxyethyl group with PEGylated chains to enhance hydrophilicity.
- Formulation: Use nanoemulsions or liposomes for targeted delivery.
- In vitro ADME assays : Measure metabolic stability (e.g., liver microsomes) and permeability (Caco-2 cell monolayers) .
Q. How can researchers design experiments to study the compound’s environmental impact or degradation pathways?
- Methodology :
- Ecotoxicology assays : Use Daphnia magna or algae models to assess acute toxicity.
- Degradation studies : Expose the compound to UV light, varying pH, or soil microbiota. Monitor degradation products via LC-HRMS.
- Computational tools: Apply QSAR models to predict environmental persistence .
Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Proteomics : Use affinity chromatography or pull-down assays to identify binding partners.
- Transcriptomics : Perform RNA-seq on treated cell lines to map pathway perturbations.
- In vivo models : Validate findings in zebrafish or murine models with dose-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
